molecular formula C13H18N6O2 B12188950 (2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine

(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine

Cat. No.: B12188950
M. Wt: 290.32 g/mol
InChI Key: IIIGOOIAFXUCLY-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine typically involves multi-step organic synthesis. One common method includes the reaction of 2-methoxyethylamine with a pteridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction may produce pteridine amines .

Scientific Research Applications

(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)phenylamine
  • (2-Methoxyethyl)morpholine
  • (2-Methoxyethyl)pyrimidine

Uniqueness

(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine is unique due to its specific structural features, such as the combination of a pteridine core with a methoxyethyl and morpholinyl substituent. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-morpholin-4-ylpteridin-4-amine

InChI

InChI=1S/C13H18N6O2/c1-20-7-4-16-12-10-11(15-3-2-14-10)17-13(18-12)19-5-8-21-9-6-19/h2-3H,4-9H2,1H3,(H,15,16,17,18)

InChI Key

IIIGOOIAFXUCLY-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)N3CCOCC3

Origin of Product

United States

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